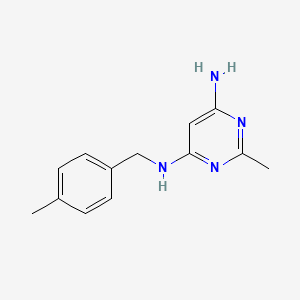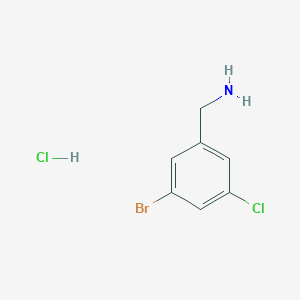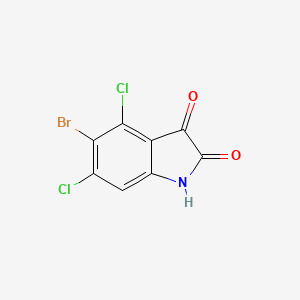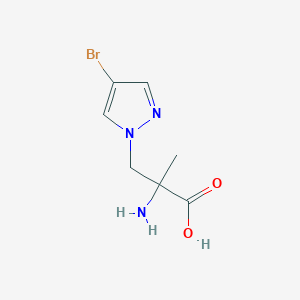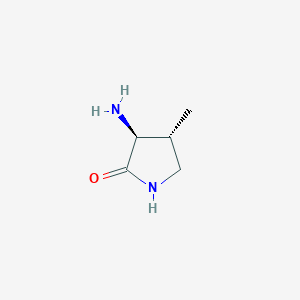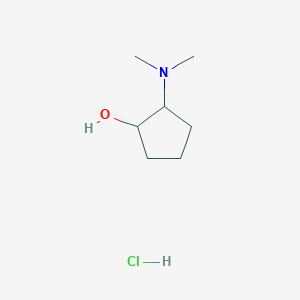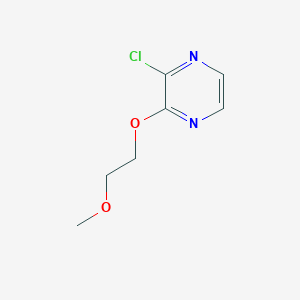![molecular formula C7H6N2O3S B15279339 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds through a consecutive process involving the formation of sulfur-carbon and sulfur-nitrogen bonds . The reaction conditions generally include the use of copper iodide as a catalyst, along with a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: This compound can be selectively oxidized using reagents such as Selectfluor.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Selectfluor for oxidation reactions.
Reducing agents: Various hydride donors for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzisothiazolone core.
Wissenschaftliche Forschungsanwendungen
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is used in studies investigating the role of sulfur-nitrogen heterocycles in biological systems.
Wirkmechanismus
The mechanism of action of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors to modulate signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide include:
Benzisothiazol-3(2H)-one: Lacks the amino group and has different reactivity and applications.
Isothiazol-3(2H)-thione 1,1-dioxide: Contains a thione group instead of an oxo group, leading to different chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and oxo groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C7H6N2O3S |
|---|---|
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
7-amino-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2O3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,8H2,(H,9,10) |
InChI-Schlüssel |
TVTYWZAUGVDZKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)S(=O)(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



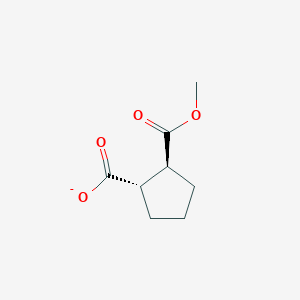

![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
